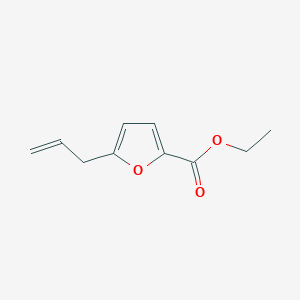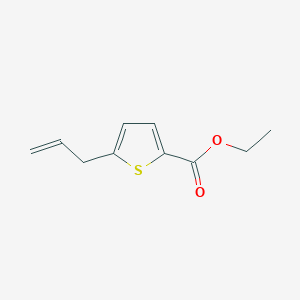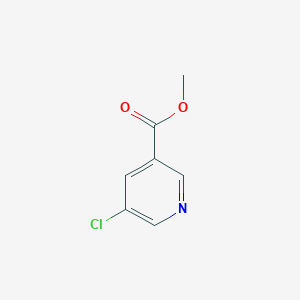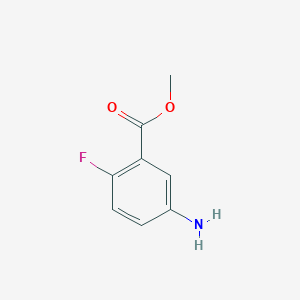
5-氨基-2-氟苯甲酸甲酯
概述
描述
Methyl 5-amino-2-fluorobenzoate is a chemical compound with the empirical formula C8H8FNO2 . It has a molecular weight of 169.15 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of Methyl 5-amino-2-fluorobenzoate can be represented by the SMILES stringO=C(OC)C1=CC(N)=CC=C1F . This string represents the structure of the molecule in terms of the atoms present and their connectivity. Physical And Chemical Properties Analysis
Methyl 5-amino-2-fluorobenzoate is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学研究应用
合成优化
5-氨基-2-氟苯甲酸甲酯已通过各种化学反应合成,优化研究集中在硝化、酯化和加氢等方法上。已开发出以 3-氟苯甲酸为起始原料的最佳合成路线,实现了高收率和高纯度 (尹建中,2010).
金属检测荧光传感器
该化合物已被用于开发用于金属离子检测的荧光传感器。具体来说,它已成为合成基于邻氨基苯酚的荧光化学传感器的组成部分,对特定金属离子(如 Al³⁺)表现出高选择性和灵敏度。这些传感器在环境监测和生物成像荧光探针中具有潜在应用 (叶兴沛等,2014).
抗肿瘤特性
5-氨基-2-氟苯甲酸甲酯衍生物已显示出有效的抗肿瘤特性。研究表明它们在体外和体内对某些癌细胞系具有选择性疗效。抗肿瘤活性与特定细胞色素 P450 酶的诱导和生物转化有关。已经探索了开发水溶性前药以增强这些化合物的治疗潜力的可能性 (T. 布拉德肖等人,2002).
细胞周期停滞和 DNA 损伤
研究表明,5-氨基-2-氟苯甲酸甲酯的某些氟化苯并噻唑类似物会导致敏感癌细胞的细胞周期停滞和 DNA 损伤。这种活性与芳烃受体信号通路有关,突出了其在这些化合物的抗肿瘤活性中的作用 (V. 特拉帕尼等人,2003).
合成和
生物学特性已开发出合成路线,用于单氟和双氟 2-(4-氨基-3-取代苯基)苯并噻唑,即 5-氨基-2-氟苯甲酸甲酯的衍生物。这些化合物对某些癌细胞系表现出有效的细胞毒性,特别关注它们与细胞色素 P450 酶的相互作用。这些衍生物的合成和生物学特性一直是潜在药物和临床前开发的重点 (I. 赫钦森等人,2001).
细胞色素 P450 酶的作用
对与 5-氨基-2-氟苯甲酸甲酯相关的苯并噻唑化合物的抗肿瘤活性的研究揭示了各种细胞色素 P450 酶的重要作用。例如,CYP2S1 和 CYP2W1 已被确认为在介导这些化合物在乳腺癌和结直肠癌细胞中的抗肿瘤活性方面至关重要。了解这些酶在药物生物活化和失活中的作用对于开发有效的癌症治疗至关重要 (B. 谭等人,2011).
结构和理论研究
已经对相关化合物的结构进行了分析,例如氟化 2-芳基-苯并噻唑抗肿瘤分子,以了解它们与癌细胞的相互作用机制。这些研究通常涉及光谱方法和理论研究,提供了对化合物的生物活化途径及其作为抗肿瘤剂的潜力的见解 (王凯和 F. 根格里奇,2012).
抗病毒和抗肿瘤衍生物
5-氨基-2-氟苯甲酸甲酯的衍生物已被合成并研究其抗病毒和抗肿瘤活性。这些研究涵盖了一系列化学修饰,以增强化合物对特定病毒和癌细胞系的疗效,探索它们在不同医学背景下作为治疗剂的潜力 (D. 谢等人,2017).
安全和危害
Methyl 5-amino-2-fluorobenzoate is classified as an Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
属性
IUPAC Name |
methyl 5-amino-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVPFTMKCHREDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575906 | |
| Record name | Methyl 5-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-fluorobenzoate | |
CAS RN |
56741-34-5 | |
| Record name | Benzoic acid, 5-amino-2-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56741-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



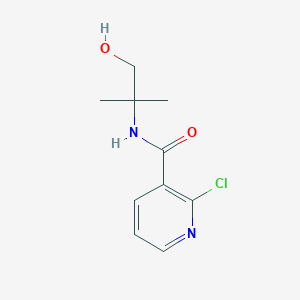

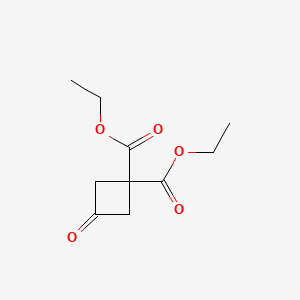

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)
![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)
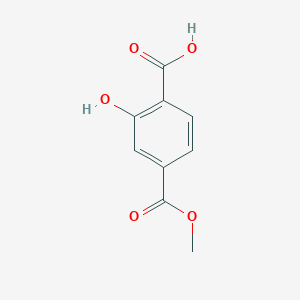

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)
![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)
